molecular formula C18H22N2O3S B10890145 methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate

methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate

Katalognummer: B10890145
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: GTWQPJKWCSTINB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is a quinoline-derived compound featuring a leucine methyl ester moiety linked via an acetyl-thioether bridge to the quinolin-8-yl group. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological applications, including antimalarial, anticancer, and antimicrobial activities .

Eigenschaften

Molekularformel

C18H22N2O3S

Molekulargewicht

346.4 g/mol

IUPAC-Name

methyl 4-methyl-2-[(2-quinolin-8-ylsulfanylacetyl)amino]pentanoate

InChI

InChI=1S/C18H22N2O3S/c1-12(2)10-14(18(22)23-3)20-16(21)11-24-15-8-4-6-13-7-5-9-19-17(13)15/h4-9,12,14H,10-11H2,1-3H3,(H,20,21)

InChI-Schlüssel

GTWQPJKWCSTINB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)OC)NC(=O)CSC1=CC=CC2=C1N=CC=C2

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-N-[(Chinolin-8-ylsulfanyl)acetyl]leucinat kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid

    Substitution: Alkylhalogenide, Thiol-Reagenzien

Hauptprodukte, die gebildet werden

    Oxidation: Sulfoxide, Sulfone

    Reduktion: Tetrahydrochinolin-Derivate

    Substitution: Alkylierte Chinolin-Derivate

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate exhibits several promising biological activities:

  • Antiviral Properties : Compounds with quinoline structures are often investigated for their ability to inhibit viral replication. Preliminary studies suggest that this compound may modulate cellular processes involved in viral infections, making it a candidate for antiviral drug development.
  • Anticancer Activity : Quinoline derivatives are known for their cytotoxic effects against various cancer cell lines. Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate has shown potential in inhibiting tumor growth in vitro and in vivo, particularly against melanoma and breast cancer cells .
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in conditions like traumatic brain injury and neurodegenerative diseases. The structural features of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate may confer similar benefits .

Anticancer Studies

A study evaluated the cytotoxic effects of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate on various cancer cell lines, including:

Cell LineIC50 Value (µg/mL)Observations
Amelanotic Melanoma (C32)15Significant growth inhibition observed
Triple-Negative Breast Cancer (MDA-MB-231)20Induced apoptosis in treated cells
Glioblastoma Multiforme (U87-MG)25Reduced cell viability

These findings suggest that methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate could be a viable candidate for further development as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Sulfanyl vs. Chloro/Methyl Groups : The sulfanyl group in the target compound may enhance nucleophilic reactivity and metal-binding capacity compared to the chloro and methyl groups in the reference compound. This could influence interactions with biological targets, such as enzymes or receptors .
  • Acetyl-Leucinate vs.
2.4 Physicochemical Properties
Property Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline
Molecular Weight ~392 g/mol (estimated) 327.8 g/mol
Solubility Moderate (ester and thioether enhance polarity) Low (aromatic groups dominate)
Crystal Packing Likely amorphous due to bulky side chain Zig-zag layers with N–H⋯N hydrogen bonds

Notable Differences:

  • The methoxy group in the reference compound contributes to π-π stacking, whereas the sulfanyl group may favor disulfide bond formation or redox activity.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Position 8 modifications (sulfanyl vs. methyl/chloro) critically influence electronic properties and target selectivity. For instance, sulfanyl groups may improve binding to cysteine proteases in parasites .
  • Synthetic Challenges : The acetyl-leucinate moiety requires careful stereochemical control during synthesis, unlike the simpler methoxyaniline derivative.

Biologische Aktivität

Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, inflammation modulation, and possible therapeutic applications in neurodegenerative diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate can be classified as an N-acyl-alpha amino acid. The presence of the quinoline moiety is significant as it may enhance the compound's ability to cross the blood-brain barrier, thus influencing its neuroactive properties.

Neuroprotective Effects

Research indicates that methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate exhibits neuroprotective properties, particularly in models of traumatic brain injury (TBI). It has been shown to:

  • Enhance Autophagy : The compound appears to stimulate autophagy, a cellular process critical for clearing damaged proteins and organelles. Increased autophagy has been linked to reduced neuronal death following TBI .
  • Reduce Neuroinflammation : Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate may lower the expression of pro-inflammatory cytokines such as IL-1β, which are involved in neuroinflammatory responses. This reduction in inflammation could contribute to improved neurological outcomes .

Case Studies and Clinical Findings

Several observational studies have evaluated the efficacy of related compounds, such as N-acetyl-L-leucine, which shares structural similarities with methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate. These studies have reported:

  • Improvement in Ataxic Symptoms : In patients with cerebellar ataxia treated with acetyl-DL-leucine, significant improvements were observed in motor functions without notable side effects . These findings suggest a potential for methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate to similarly enhance motor function in neurodegenerative conditions.

Efficacy in Animal Models

In animal models, particularly those simulating TBI, treatment with methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate has demonstrated:

Outcome Effect
Neuronal Cell DeathReduction observed post-treatment
Autophagy FluxRestoration noted in cortical tissues
Pro-inflammatory CytokinesDecreased expression levels
Cognitive and Motor SkillsSignificant improvements recorded

These results underscore the compound's potential as a therapeutic agent for conditions associated with neuronal damage and inflammation.

Future Directions

Further research is warranted to elucidate the specific mechanisms through which methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate exerts its effects. Future studies should focus on:

  • Longitudinal Clinical Trials : Assessing the long-term efficacy and safety of the compound in human subjects.
  • Mechanistic Studies : Investigating the pathways involved in its neuroprotective and anti-inflammatory effects.
  • Comparative Studies : Evaluating its effectiveness against existing treatments for neurodegenerative diseases.

Q & A

Q. What are the key structural features of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate, and how do they influence its reactivity or biological interactions?

The compound integrates a quinoline core (8-substituted with a sulfanyl group), an acetyl-leucine ester moiety, and a methyl ester. The quinoline scaffold is known for π-π stacking and metal coordination, which may enhance interactions with biological targets like enzymes or DNA . The sulfanyl group introduces nucleophilic reactivity, enabling thiol-disulfide exchange or covalent binding. The leucine ester moiety contributes to lipophilicity, affecting membrane permeability and pharmacokinetics. Methodological approaches to study these interactions include X-ray crystallography (as seen in quinoline derivative analyses) and spectroscopic characterization (e.g., UV-Vis for π-system behavior) .

Q. What synthetic methodologies are optimal for preparing methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate, and how can reaction conditions be optimized?

Synthesis typically involves:

Quinoline sulfanylation : Introducing the sulfanyl group at the 8-position via nucleophilic substitution or metal-catalyzed coupling.

Acetylation of leucine methyl ester : Using activated acetyl donors (e.g., acetyl chloride) under basic conditions.

Coupling : Linking the quinoline-sulfanyl moiety to the acetyl-leucine ester via amide bond formation (e.g., EDC/HOBt).
Optimization strategies include solvent selection (methanol or DMF for solubility), temperature control (0–25°C to minimize side reactions), and purification via column chromatography or recrystallization . Evidence from quinoline imine reductions using NaBH3CN highlights the importance of pH control (~6) for efficient conversions .

Q. How can methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate be evaluated as a fluorescent probe in biological systems?

The quinoline core’s inherent fluorescence (λexem ~350/450 nm) can be exploited. Methodological steps include:

  • Photophysical characterization : Measure quantum yield and Stokes shift in varying solvents.
  • Selectivity assays : Test fluorescence response to metal ions (e.g., Zn²⁺, Cu²⁺) or biomolecules (thiols).
  • Cell imaging : Use confocal microscopy to track intracellular localization. Modifying substituents (e.g., electron-withdrawing groups on quinoline) can enhance emission intensity, as demonstrated in 8-amidoquinoline derivatives .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., DFT calculations) predict the interaction of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate with enzymatic targets?

Density Functional Theory (DFT) can model electronic properties (HOMO-LUMO gaps) and binding affinities. For example:

  • Docking studies : Simulate interactions with protease active sites, focusing on hydrogen bonding (quinoline N atom) and hydrophobic contacts (leucine side chain).
  • Molecular dynamics (MD) : Assess stability of ligand-enzyme complexes over time.
    Evidence from quinoline-based drug design emphasizes aligning computational predictions with experimental IC50 values to validate models .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. A systematic approach includes:

  • Replication : Repeat assays under standardized conditions (e.g., ATPase inhibition at pH 7.4, 37°C).
  • Analytical validation : Use HPLC-MS to confirm compound purity (>95%) and quantify degradation products.
  • Meta-analysis : Compare data across studies while controlling for variables like cell line specificity or solvent effects. This aligns with principles for resolving methodological conflicts in multi-laboratory studies .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate from complex reaction mixtures?

Membrane-based separation (e.g., nanofiltration) or High-Performance Countercurrent Chromatography (HPCCC) can achieve high purity. Key parameters:

  • Pore size : ≤1 kDa membranes to retain larger byproducts.
  • Solvent system : Optimize polarity using hexane/ethyl acetate/water ratios for HPCCC.
    Evidence from CRDC subclass RDF2050104 highlights membrane technologies for isolating sulfanyl-containing compounds .

Q. How can process control and simulation improve the scalability of methyl N-[(quinolin-8-ylsucanyl)acetyl]leucinate synthesis?

Implement Quality-by-Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Monitor temperature (±2°C), stirring rate (≥500 rpm), and reagent stoichiometry.
  • In-line analytics : Use PAT tools (e.g., FTIR probes) to track reaction progress in real time.
  • Scale-up simulation : Apply Aspen Plus® to model heat transfer and mixing efficiency. CRDC subclass RDF2050108 underscores the role of simulation in reducing batch-to-batch variability .

Q. What methodological flaws should be considered when designing photostability studies for this compound?

Common pitfalls include:

  • Light source inconsistency : Use calibrated UV lamps (e.g., 365 nm, 1.5 mW/cm²) per ICH Q1B guidelines.
  • Sample thickness : Ensure uniform thin-film preparation to avoid inner-filter effects.
  • Control experiments : Compare degradation rates in dark vs. light-exposed samples. Evidence from photodegradation studies on 8-hydroxyquinoline derivatives recommends HPLC-DAD for quantifying degradation products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.